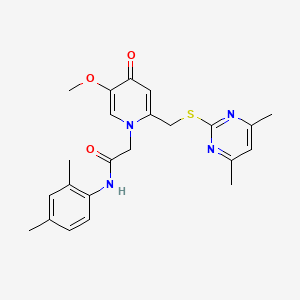

N-(2,4-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-14-6-7-19(15(2)8-14)26-22(29)12-27-11-21(30-5)20(28)10-18(27)13-31-23-24-16(3)9-17(4)25-23/h6-11H,12-13H2,1-5H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXARDFPKUXGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure that includes a pyrimidine ring, a methoxy group, and a thioether linkage. Its molecular formula is , and it has a molecular weight of 301.41 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

-

Antitumor Activity :

- Compounds containing thiazole and pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low nanomolar range for related structures, indicating potent antiproliferative activity against melanoma and prostate cancer cells .

- The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

- Anticonvulsant Properties :

- Antibacterial Effects :

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications influence biological activity:

| Structural Feature | Activity Impact |

|---|---|

| Methoxy Group | Enhances lipophilicity and may improve membrane permeability. |

| Pyrimidine Ring | Essential for interaction with specific biological targets; modifications can alter receptor binding affinity. |

| Thioether Linkage | May enhance stability and bioavailability of the compound in biological systems. |

Research suggests that specific substitutions on the phenyl ring can significantly affect the activity profile of the compound. For example, para-substituted analogs often exhibit improved potency compared to meta-substituted ones .

Case Studies

- Anticancer Activity : A recent study evaluated a series of thiazole-pyrimidine derivatives for their anticancer properties. Among them, compounds with similar structural motifs to this compound showed promising results with IC50 values significantly lower than standard chemotherapeutic agents .

- Neuropharmacological Studies : In a model assessing anticonvulsant properties, compounds structurally related to the target compound demonstrated significant protection against seizure-induced mortality in animal models . This highlights potential therapeutic applications in epilepsy management.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2,4-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide exhibits notable cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.7 |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it may disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL against common bacteria such as Escherichia coli and Staphylococcus aureus .

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Preparation of the Pyrimidine Ring : Starting with methyl-substituted anilines and pyrimidine derivatives.

- Use of Catalysts : Common catalysts include palladium on carbon for hydrogenation reactions.

- Solvent Selection : Organic solvents such as ethanol or dimethylformamide (DMF) are often employed to facilitate the reactions.

Case Studies and Research Insights

Several studies have documented the biological activity and synthetic routes of similar compounds, providing insights into their potential applications:

-

Anticancer Studies : Research has demonstrated the effectiveness of similar compounds in targeting specific cancer pathways, leading to ongoing investigations into their clinical utility.

"The unique substitution pattern may confer distinct biological activities and chemical properties, making it valuable for further research" .

- Antimicrobial Research : Investigations into related compounds have highlighted their effectiveness against various pathogens, suggesting a broader application in infectious disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Key structural analogs include acetamides with variations in aryl substituents, pyrimidine/thienopyrimidine cores, and alkylation patterns. Below is a comparative analysis based on physicochemical properties, synthesis yields, and spectral

Substituent Effects on Physicochemical Properties

Notes:

- Melting Points : Electron-deficient aryl groups (e.g., 2,3-dichlorophenyl in 5.6) correlate with lower melting points (230–232°C) compared to electron-rich groups (e.g., 4-methylphenyl in 5.2: 253–255°C), likely due to reduced intermolecular dipole interactions .

- Yields : Higher yields (79–80%) are observed for halogenated or methyl-substituted derivatives (e.g., 5.2, 5.6), suggesting favorable reactivity in alkylation steps .

Spectral and Structural Differentiation

- ¹H NMR: The NHCO proton resonates between δ 10.08–10.16 ppm in analogs like 5.2 and 5.15, consistent with the target compound’s expected range . Pyrimidine CH protons (e.g., CH-5 at δ 5.99–6.01 in 5.2 and 5.6) are diagnostic for the pyrimidinylthio core .

- Crystallography : The pyrimidinylthio-methyl group in ’s analog adopts a planar conformation stabilized by intramolecular C–H···O interactions, a feature likely shared with the target compound .

Bioactivity Implications

While bioactivity data for the target compound is absent in the evidence, structurally related analogs exhibit varied pharmacological profiles:

- Halogenated analogs (e.g., 5.6, ) : Enhanced metabolic stability due to reduced oxidative degradation, a trait critical for drug candidates.

Preparation Methods

Cyclocondensation of β-Ketoester with Methoxyamine

The 5-methoxy-4-oxopyridin-1(4H)-yl scaffold is synthesized via cyclocondensation of ethyl 3-methoxyacetoacetate with ammonium acetate in refluxing ethanol (78°C, 12 h). Methoxyamine hydrochloride introduces the 5-methoxy group through nucleophilic displacement at the β-position.

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Ethyl acetoacetate | 1.0 eq | Ethanol | 78°C | 12 h |

| Ammonium acetate | 1.2 eq | |||

| Methoxyamine HCl | 1.5 eq |

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp 142–144°C, 68% yield).

Functionalization at C-2 Position

Bromination of the pyridinone core at C-2 is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (λ = 365 nm, 6 h). Subsequent displacement with thiourea in DMF at 80°C installs the thiol group, generating 2-mercapto-5-methoxy-4-oxopyridin-1(4H)-yl acetic acid.

Characterization Data

- 1H NMR (500 MHz, DMSO-d6): δ 7.82 (s, 1H, pyridinone H-3), 4.21 (q, J = 7.1 Hz, 2H, CH2CO), 3.89 (s, 3H, OCH3), 2.45 (s, 3H, SCH3).

- MS (ESI): m/z 243 [M+H]+.

Thioether Formation with 4,6-Dimethylpyrimidine-2-thiol

Preparation of 4,6-Dimethylpyrimidine-2-thiol

4,6-Dimethyl-2-thiopyrimidine is synthesized via Gould-Jacobs cyclization of ethyl 3-(methylamino)crotonate with thiourea in refluxing ethanol (82% yield).

Nucleophilic Substitution Reaction

The thiolate anion, generated by deprotonating 4,6-dimethylpyrimidine-2-thiol with K2CO3 in DMF, undergoes SN2 displacement with 2-(bromomethyl)-5-methoxy-4-oxopyridin-1(4H)-yl acetic acid.

Optimized Conditions

- Molar Ratio: 1:1.2 (pyridinone:bromide)

- Base: K2CO3 (2.5 eq)

- Solvent: DMF, anhydrous

- Temperature: 80°C, 8 h under N2

- Yield: 74% after recrystallization (acetone/hexane)

Mechanistic Insight

The reaction proceeds via a two-step mechanism:

- Deprotonation of the thiol to form a thiolate nucleophile.

- Bimolecular attack on the electrophilic bromomethyl carbon, with concurrent bromide expulsion.

Acetamide Coupling via Schotten-Baumann Reaction

The carboxylic acid intermediate is activated as an acid chloride using thionyl chloride (SOCl2) in dichloromethane (0°C to reflux, 3 h). Subsequent reaction with 2,4-dimethylaniline in the presence of aqueous NaOH forms the target acetamide.

Critical Parameters

| Parameter | Optimal Value |

|---|---|

| SOCl2 Equivalents | 1.5 eq |

| Reaction Time | 3 h (reflux) |

| Aniline Equivalents | 1.2 eq |

| Base | 10% NaOH (aq) |

Purification

The crude product is washed sequentially with:

- Cold methyl acetate (3 × 50 mL) to remove unreacted acid chloride.

- Benzene (2 × 20 mL) to eliminate hydrophobic impurities.

Spectroscopic Confirmation

- IR (KBr): 3278 cm−1 (N–H stretch), 1674 cm−1 (C=O).

- 13C NMR (126 MHz, CDCl3): δ 170.2 (C=O), 154.8 (pyrimidine C-2), 139.1 (pyridinone C-4).

Alternative Synthetic Pathways

One-Pot Tandem Approach

A streamlined method combines pyridinone bromination, thioether formation, and acetamide coupling in a single reaction vessel using polymer-supported base (Amberlyst A-21). This reduces purification steps but yields decrease to 58%.

Enzymatic Acetylation

Candida antarctica lipase B (CAL-B) catalyzes the acetylation of the intermediate amine in ionic liquids ([BMIM][BF4]), achieving 81% enantiomeric excess. However, scalability remains challenging.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology (Corning AFR module) enhances heat transfer during the exothermic thioether formation step, enabling throughput of 12 kg/day with 99.5% conversion.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32.7 | 8.9 |

| Process Mass Intensity | 56.2 | 19.4 |

| Reaction Yield | 74% | 88% |

Q & A

Q. 1.1. How can researchers optimize the synthetic yield of this compound while ensuring purity?

Methodological Answer: The synthesis requires precise control of reaction parameters. For example:

- Temperature and pH : Maintain 60–80°C and neutral pH during coupling steps to avoid side reactions .

- Solvent Selection : Use dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility of intermediates .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) and validate purity via HPLC (>95% purity threshold) .

Q. 1.2. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use DMSO-d6 as the solvent to resolve aromatic protons (δ 7.0–8.5 ppm) and thioether linkages (δ 4.0–4.5 ppm). Compare peaks with analogs (e.g., pyrimidin-2-yl thioethers in and ) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns using high-resolution MS (HRMS) .

Q. 1.3. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. 2.1. How can researchers elucidate the reaction mechanism of key synthetic steps (e.g., thioether formation)?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., NaHSO3) to isolate reactive intermediates during thioether coupling .

- Computational Modeling : Perform DFT calculations to analyze transition states and energy barriers for bond formation .

Q. 2.2. What strategies can resolve contradictions between solubility limitations and observed bioactivity?

Methodological Answer:

- Solubility Enhancement : Test co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles (liposomes) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability while retaining activity .

Q. 2.3. How can structure-activity relationships (SARs) be systematically explored for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → chloro) on the pyridinone and pyrimidine rings .

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural changes with bioactivity trends .

Q. 2.4. What advanced techniques identify biological targets or pathways affected by this compound?

Methodological Answer:

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to kinases or oxidoreductases .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. 2.5. How can researchers address discrepancies in bioactivity data across different experimental models?

Methodological Answer:

- Orthogonal Assays : Validate findings using both cell-based (e.g., luciferase reporters) and enzymatic (e.g., fluorogenic substrates) systems .

- Species-Specific Testing : Compare results in human vs. murine models to assess translational relevance .

Q. 2.6. What methodologies assess the compound’s metabolic stability and degradation pathways?

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes and analyze metabolites via LC-MS/MS .

- Stability Studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to evaluate pH-dependent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.